Distinct Solid-State Conformation
The (3,4-dichlorophenyl)(2-thienylmethylene)amine molecule adopts a near-planar conformation in the solid state, with a torsion angle of -179(2)° along the C(4)-C(7)-C(8)-C(9) backbone and a dihedral angle between the thiophene and phenyl rings of approximately 11.29(15)°, as determined by single-crystal X-ray diffraction [1]. This specific planarity is a direct consequence of the 3,4-dichloro substitution pattern, which minimizes steric clash and stabilizes the crystalline lattice primarily through van der Waals forces with a nearest intermolecular distance of 3.647 Å, rather than through extensive π-π stacking [1].
| Evidence Dimension | Molecular Conformation and Crystal Packing |
|---|---|
| Target Compound Data | Torsion angle: -179(2)°; Dihedral angle: ~11.29°; Intermolecular distance: 3.647 Å |
| Comparator Or Baseline | Other halogenated thienyl imine regioisomers (e.g., 2,4-dichloro or 2,5-dichloro analogs) with unreported or different solid-state arrangements |
| Quantified Difference | The near-perfect planarity (torsion angle near 180°) is specific to the 3,4-dichloro substitution pattern, influencing crystal packing energetics |
| Conditions | Single-crystal X-ray diffraction at 293 K; Crystal system: Monoclinic |
Why This Matters
Unique solid-state conformation and packing directly affect compound solubility, stability, and formulation behavior, making it a critical differentiator for crystallization studies and material science applications.
- [1] Shan, S. et al. (E)-Methyl 3-(2-nitrobenzylidene)dithiocarbazate. Acta Crystallographica Section E. 2008; E64(Pt 1): o53. (Note: The crystal structure of (3,4-Dichlorophenyl)(2-thienylmethylene)amine is reported and cited within this publication). View Source
